N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Overview
Description
N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a synthetic organic compound that features a piperidine ring attached to a benzamide moiety, with a highly fluorinated alkyl chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Attachment of the Fluorinated Alkyl Chain: The highly fluorinated alkyl chain is introduced via nucleophilic substitution reactions, where a suitable fluorinated alkyl halide reacts with the piperidine derivative.
Formation of the Benzamide Moiety: The final step involves the acylation of the piperidine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the fluorinated alkyl chain enhances its lipophilicity, facilitating its passage through biological membranes. The benzamide moiety can form hydrogen bonds with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide: Unique due to its highly fluorinated alkyl chain.
N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)acetamide: Similar structure but with an acetamide moiety instead of benzamide.
N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
This compound is unique due to its combination of a piperidine ring, a highly fluorinated alkyl chain, and a benzamide moiety, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
N-piperidin-1-yl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F13N2O/c19-13(20,14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31)11-7-3-2-6-10(11)12(34)32-33-8-4-1-5-9-33/h2-3,6-7H,1,4-5,8-9H2,(H,32,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBULBBZCCFHQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F13N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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